molecular formula C9H11F2NO B13261337 (3R)-3-amino-3-(2,6-difluorophenyl)propan-1-ol

(3R)-3-amino-3-(2,6-difluorophenyl)propan-1-ol

Cat. No.: B13261337
M. Wt: 187.19 g/mol
InChI Key: UNFZVRPMEFMRRN-MRVPVSSYSA-N
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Description

(3R)-3-amino-3-(2,6-difluorophenyl)propan-1-ol is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring an amino group and two fluorine atoms on the phenyl ring, makes it an interesting subject for research and application.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-amino-3-(2,6-difluorophenyl)propan-1-ol typically involves the following steps:

    Starting Material: The synthesis often begins with commercially available 2,6-difluorobenzaldehyde.

    Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride.

    Amination: The resulting alcohol undergoes amination to introduce the amino group. This can be achieved using reagents like ammonia or amines under suitable conditions.

    Chiral Resolution: The final step involves chiral resolution to obtain the (3R) enantiomer, which can be done using chiral catalysts or resolving agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the alcohol group, forming corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the amino group or the phenyl ring.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines, thiols, or halides.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary amines or modified phenyl rings.

    Substitution: Introduction of various functional groups on the phenyl ring.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in asymmetric catalysis due to its chiral nature.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine

    Drug Development: The compound’s structure allows it to be a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry

    Material Science: It can be used in the development of new materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism by which (3R)-3-amino-3-(2,6-difluorophenyl)propan-1-ol exerts its effects involves interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds, while the fluorine atoms can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (3S)-3-amino-3-(2,6-difluorophenyl)propan-1-ol: The enantiomer of the compound with similar properties but different biological activity.

    3-amino-3-(2,6-difluorophenyl)propan-1-ol: Without the chiral center, this compound lacks the specific interactions seen in the (3R) enantiomer.

Uniqueness

The (3R) enantiomer’s unique chiral center allows for specific interactions with biological targets, making it more effective in certain applications compared to its non-chiral or (3S) counterparts.

Properties

Molecular Formula

C9H11F2NO

Molecular Weight

187.19 g/mol

IUPAC Name

(3R)-3-amino-3-(2,6-difluorophenyl)propan-1-ol

InChI

InChI=1S/C9H11F2NO/c10-6-2-1-3-7(11)9(6)8(12)4-5-13/h1-3,8,13H,4-5,12H2/t8-/m1/s1

InChI Key

UNFZVRPMEFMRRN-MRVPVSSYSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)F)[C@@H](CCO)N)F

Canonical SMILES

C1=CC(=C(C(=C1)F)C(CCO)N)F

Origin of Product

United States

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